2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8801732
Molecular Formula: C16H17N5OS
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N5OS |
|---|---|
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-thiophen-2-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C16H17N5OS/c1-20-6-8-21(9-7-20)16-18-14-13(15(22)19-16)11(4-5-17-14)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,17,18,19,22) |
| Standard InChI Key | MOMBDGSSGAXEBZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CS4 |
Introduction
Chemical Structure and Molecular Properties
The compound features a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a thiophene moiety at the 5-position and a 4-methylpiperazine group at the 2-position. Its molecular formula is C₁₆H₁₇N₅OS, with a molecular weight of 327.4 g/mol . Key structural characteristics include:
-
Pyrido[2,3-d]pyrimidinone core: A bicyclic system comprising pyridine and pyrimidine rings, which provides rigidity and planar geometry conducive to intercalation with biological targets .
-
Thiophene substituent: A sulfur-containing heterocycle at the 5-position, enhancing lipophilicity and potential π-π stacking interactions .
-
4-Methylpiperazine group: A tertiary amine moiety that improves solubility and facilitates hydrogen bonding with enzymes or receptors .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N₅OS | |
| Molecular Weight | 327.4 g/mol | |
| CAS Number | VCID: VC8801732 | |
| Key Functional Groups | Pyrimidinone, Thiophene, Piperazine |
Synthesis and Structural Modification
The synthesis of 2-(4-methylpiperazin-1-yl)-5-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multistep reactions:
Nucleophilic Substitution
The pyrido[2,3-d]pyrimidinone core is functionalized via nucleophilic substitution. For example, 1-methylpiperazine reacts with bromo- or chloro-substituted intermediates in polar aprotic solvents like tetrahydrofuran (THF) under reflux . Yields range from 50–75%, depending on reaction conditions.
Thiophene Incorporation
Thiophene derivatives are introduced via Suzuki-Miyaura coupling or direct cyclization of thiophene-containing precursors . For instance, (E)-3-(thiophen-2-yl)acrylamide intermediates are coupled with piperazine segments using carbodiimide-based coupling agents .
Structural Analogs
Modifications to the core structure, such as replacing thiophene with phenyl groups or altering the piperazine substituent, have been explored to optimize bioactivity . For example, analogs with cyclopropyl or methoxyphenyl groups show enhanced kinase inhibition .
Biological Activities and Mechanisms
Anti-Inflammatory and Anti-Allergic Effects
Piperazine-thiophene hybrids, such as (E)-N-(4-(4-fluorophenyl)piperazin-1-yl)-3-(thiophen-2-yl)acrylamide, suppress histamine release and cytokine production in mast cells . The thiophene moiety likely modulates NF-κB signaling, while the piperazine group enhances membrane permeability .
Antimicrobial Activity
Though direct data on the target compound is limited, structurally related pyrido[2,3-d]pyrimidinones show inhibitory effects against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). The thiophene sulfur may disrupt microbial membrane integrity.
Pharmacokinetic and Toxicological Considerations
ADME Properties
-
Absorption: The compound’s logP value (~2.1) suggests moderate lipophilicity, favoring oral absorption .
-
Metabolism: Piperazine N-demethylation and thiophene S-oxidation are predicted primary metabolic pathways .
-
Excretion: Renal clearance is anticipated due to the compound’s moderate molecular weight .
Toxicity Profile
Future Directions and Applications
Targeted Cancer Therapies
The compound’s EGFR inhibitory activity warrants evaluation in combination therapies with agents like osimertinib to overcome resistance mutations .
Anti-Inflammatory Drug Development
Further structure-activity relationship (SAR) studies could optimize piperazine substituents for enhanced NF-κB inhibition .
Antimicrobial Formulations
Nanoencapsulation strategies may improve bioavailability for systemic infections.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume